2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative with a complex aryl-substituted backbone. Its structure features:
- A 4-chlorophenylsulfonyl group linked to a 2,4-dichloro-5-isopropoxyphenylamino moiety.
- An N-(4-fluorophenyl)acetamide group, introducing fluorine for enhanced metabolic stability and binding affinity.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3FN2O4S/c1-14(2)33-22-12-21(19(25)11-20(22)26)29(34(31,32)18-9-3-15(24)4-10-18)13-23(30)28-17-7-5-16(27)6-8-17/h3-12,14H,13H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDNBZRCUYNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features multiple functional groups, including a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit their biological effects through:
- Inhibition of Enzymes : Many sulfonamide derivatives act as enzyme inhibitors, particularly in metabolic pathways.
- Antimicrobial Activity : Compounds containing chlorinated aromatic rings have been shown to possess significant antimicrobial properties.
- Anti-inflammatory Effects : The presence of specific substituents can modulate inflammatory pathways, potentially leading to therapeutic benefits in inflammatory conditions.
Antimicrobial Properties
Studies have demonstrated that related compounds exhibit antimicrobial activity against various pathogens. For instance, a related sulfonamide compound showed effective inhibition against Trichophyton asteroides with a minimum inhibitory concentration (MIC) of 6.25 µg/mL . The structural similarity suggests potential efficacy against similar microbial strains.
Anticancer Activity
Research has indicated that sulfonamide derivatives may possess anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. In vitro studies have shown that compounds with similar structures can inhibit tumor cell growth through various pathways, including cell cycle arrest and apoptosis induction.
Case Studies
- Study on Antimicrobial Efficacy :
-
Cancer Research :
- In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of sulfonamide derivatives. The findings suggested that modifications in the aromatic rings could enhance cytotoxicity against specific cancer cell lines.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 421.85 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Antimicrobial MIC | 6.25 µg/mL (related) |
Scientific Research Applications
Medicinal Chemistry
The compound's structural components make it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases. The sulfonamide moiety is known for its antibacterial properties, while the dichloro and fluorinated phenyl groups may enhance bioactivity and selectivity.
Case Study : Research has indicated that compounds with similar structures exhibit significant antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies on related sulfonamide derivatives have shown promise in inhibiting carbonic anhydrase, an enzyme often overexpressed in tumors .
Antimicrobial Activity
The presence of the sulfonamide group suggests potential use as an antimicrobial agent. Sulfonamides are well-known for their effectiveness against a range of bacterial infections.
Data Table: Antimicrobial Activity of Sulfonamides
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 16 µg/mL |
| Trimethoprim | S. aureus | 8 µg/mL |
| 2-(N-(4-chlorophenylsulfonyl)-...) | TBD | TBD |
Enzyme Inhibition Studies
The compound can be evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. The dichloro substitution may enhance binding affinity to enzyme active sites.
Research Finding : A study on structurally similar compounds demonstrated effective inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells . Such studies can be pivotal in understanding the mechanism of action of the compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its therapeutic potential. Toxicological assessments are necessary to determine safety profiles for potential clinical use.
Case Study : Investigations into related compounds have shown varying degrees of toxicity depending on structural modifications. For instance, compounds with multiple halogen substituents often exhibit altered metabolic pathways, impacting their safety .
Comparison with Similar Compounds
a) 2-{[4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenoxyphenyl)Acetamide ()
- Key Differences: Replaces the sulfonyl group with a 1,2,4-triazole-thioether linkage. Includes a 4-phenoxyphenyl group instead of 4-fluorophenyl.
- Implications: The triazole-thioether may enhance metal-binding capacity but reduce oxidative stability compared to the sulfonyl group in the target compound .
b) 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide ()
- Key Differences: Features a 2-aminophenylsulfanyl group and 4-methoxyphenyl substituent. Lacks halogen atoms (Cl, F) and the isopropoxy group.
- Absence of halogens may limit interactions with hydrophobic enzyme pockets.
c) 2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide ()
- Key Differences :
- Contains a diethylsulfamoyl group and dual chlorine atoms on the acetamide and aryl rings.
- Uses a simpler chloroacetamide backbone without fluorine or isopropoxy groups.
- Implications :
Physicochemical Properties
- Lipophilicity : The target compound’s isopropoxy and fluorophenyl groups increase logP compared to and , favoring blood-brain barrier penetration but complicating aqueous formulation .
- Stability : The sulfonyl group in the target compound resists oxidative degradation better than thioether or sulfamoyl groups in analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions, such as condensation of sulfonamide intermediates with halogenated aryl amines, followed by coupling with fluorophenyl acetamide groups. For purity validation, use HPLC with UV detection (λ = 254 nm) and confirm molecular identity via high-resolution mass spectrometry (HRMS). Structural confirmation requires H/C NMR, focusing on sulfonyl (δ ~3.5–4.0 ppm) and isopropoxy (δ ~1.2–1.4 ppm) proton signals .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
X-ray crystallography is ideal for resolving stereochemical ambiguities, particularly for sulfonamide and acetamide moieties. For example, monoclinic crystal systems (space group Cc) with unit cell parameters (e.g., a = 4.9 Å, b = 23.6 Å, c = 18.5 Å, β = 91.5°) provide precise bond-length and angle data . Complement with FT-IR to confirm sulfonyl (1150–1250 cm) and amide (1650–1750 cm) functional groups .
Q. How can researchers design experiments to assess this compound’s solubility and stability?
Use a Design of Experiments (DoE) approach with variables like pH (2–12), temperature (4–40°C), and solvent polarity (e.g., DMSO, ethanol). Monitor degradation via accelerated stability studies (40°C/75% RH for 30 days) and quantify using LC-MS. Statistical tools (e.g., ANOVA) help identify critical factors affecting stability .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. ICReDD’s methodology integrates computed activation energies with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, catalyst loading). For example, reaction path searches predict favorable sulfonylation at the 4-chlorophenyl group .
Q. What strategies resolve contradictions in fluorescence or bioactivity data?
Contradictions may arise from impurities or solvent effects. Use spectrofluorometric titration (e.g., λ = 280 nm, λ = 350 nm) to assess fluorescence quenching in buffer vs. organic solvents. Cross-validate bioactivity results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Screen crystallization conditions using microbatch under oil or vapor diffusion. Prioritize solvents with high polarity (e.g., acetonitrile/water mixtures) and additives (e.g., 1% PEG 4000). If twinning occurs, collect data at synchrotron sources to improve resolution (<1.0 Å) .
Q. What methodologies detect and quantify trace impurities in synthesized batches?
Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). For halogenated byproducts, employ inductively coupled plasma mass spectrometry (ICP-MS) to detect residual chlorine/fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
